molecular formula C6H5LiN2O2 B13476575 Lithium(1+)5-methylpyrimidine-2-carboxylate

Lithium(1+)5-methylpyrimidine-2-carboxylate

Katalognummer: B13476575
Molekulargewicht: 144.1 g/mol
InChI-Schlüssel: REXWSNNEQFJLHT-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lithium(1+)5-methylpyrimidine-2-carboxylate is a chemical compound that combines lithium ions with a derivative of pyrimidine, specifically 5-methylpyrimidine-2-carboxylate

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+)5-methylpyrimidine-2-carboxylate typically involves the reaction of lithium hydroxide or lithium carbonate with 5-methylpyrimidine-2-carboxylic acid. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis. The process would include steps such as purification, crystallization, and drying to obtain the compound in a pure and stable form suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Lithium(1+)5-methylpyrimidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction may produce alcohols or other reduced forms.

Wissenschaftliche Forschungsanwendungen

Lithium(1+)5-methylpyrimidine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.

    Industry: The compound is used in the production of various materials and as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of Lithium(1+)5-methylpyrimidine-2-carboxylate involves its interaction with molecular targets and pathways in biological systems. It may modulate neurotransmitter activity, influence signal transduction pathways, and affect gene expression. These actions contribute to its potential therapeutic effects and biological activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Lithium(1+)5-methylpyrimidine-2-carboxylate include other lithium salts of pyrimidine derivatives, such as:

  • Lithium(1+)5-fluoropyrimidine-2-carboxylate
  • Lithium(1+)5-chloropyrimidine-2-carboxylate

Uniqueness

This compound is unique due to its specific structural features and the presence of the methyl group, which can influence its chemical reactivity and biological activity

Eigenschaften

Molekularformel

C6H5LiN2O2

Molekulargewicht

144.1 g/mol

IUPAC-Name

lithium;5-methylpyrimidine-2-carboxylate

InChI

InChI=1S/C6H6N2O2.Li/c1-4-2-7-5(6(9)10)8-3-4;/h2-3H,1H3,(H,9,10);/q;+1/p-1

InChI-Schlüssel

REXWSNNEQFJLHT-UHFFFAOYSA-M

Kanonische SMILES

[Li+].CC1=CN=C(N=C1)C(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.